molecular formula C19H21N5O4S2 B4730230 N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE

Cat. No.: B4730230
M. Wt: 447.5 g/mol
InChI Key: AEHCFCOIIVHGKJ-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE is a complex organic compound that features a benzothiadiazole core, a methoxyphenyl sulfonyl group, and a piperazinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid. The methoxyphenyl sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides under basic conditions. The final step involves the coupling of the piperazinylacetamide moiety, which can be facilitated by amide bond formation reactions using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would yield an amine derivative .

Scientific Research Applications

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known for its strong electron-withdrawing properties, which can influence the electronic properties of the compound. This makes it an effective acceptor in donor-acceptor systems, which is crucial for its applications in organic electronics. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
  • 2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile
  • 4-Amino-2,1,3-benzothiadiazole

Uniqueness

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE stands out due to its combination of a benzothiadiazole core with a methoxyphenyl sulfonyl group and a piperazinylacetamide moiety. This unique structure imparts distinct electronic and photophysical properties, making it particularly valuable in the development of advanced materials for organic electronics and as a potential therapeutic agent .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S2/c1-28-14-5-7-15(8-6-14)30(26,27)24-11-9-23(10-12-24)13-18(25)20-16-3-2-4-17-19(16)22-29-21-17/h2-8H,9-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHCFCOIIVHGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE
Reactant of Route 2
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N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE
Reactant of Route 3
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N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE
Reactant of Route 5
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N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE

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